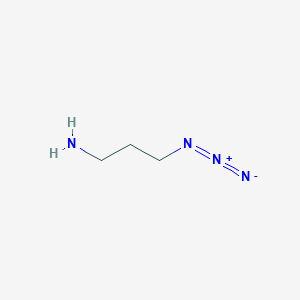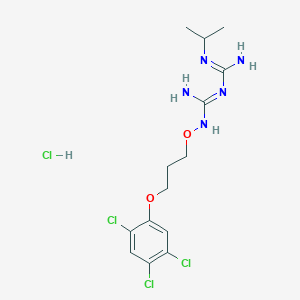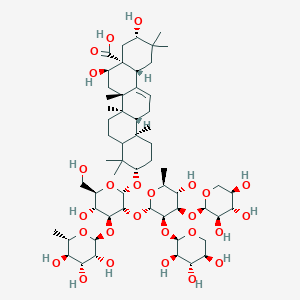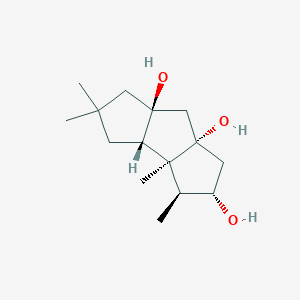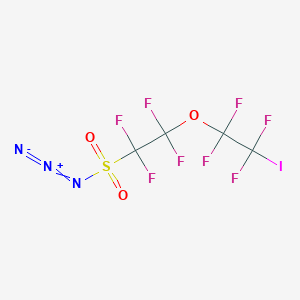
3-Oxa-5-iodooctafluoropentylsulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-5-iodooctafluoropentylsulfonyl azide, also known as IOPEA, is a chemical compound that has gained significant attention in the field of chemical synthesis and drug discovery. It is a highly reactive and versatile compound that has been used in a wide range of applications, including the synthesis of new drugs and the development of novel materials. In
Mécanisme D'action
The mechanism of action of 3-Oxa-5-iodooctafluoropentylsulfonyl azide is not well understood. However, it is believed to act as a highly reactive species that can undergo a variety of chemical reactions, including azide-alkyne cycloaddition and nucleophilic substitution. These reactions can be used to introduce functional groups into molecules, which can be useful for the synthesis of new compounds and materials.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide have not been extensively studied. However, it is known that 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a highly reactive compound that can potentially interact with biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Oxa-5-iodooctafluoropentylsulfonyl azide in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds and materials. Additionally, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is relatively easy to synthesize and purify, which makes it a convenient reagent to work with. However, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is also highly reactive and can be dangerous to handle due to the potential for explosive decomposition. Careful handling and storage are required to ensure the safety of researchers working with this compound.
Orientations Futures
There are many potential future directions for research involving 3-Oxa-5-iodooctafluoropentylsulfonyl azide. One possible direction is the development of new synthetic methods that use 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a key reagent. Another direction is the exploration of the biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide, which could lead to the discovery of new drug candidates and therapeutic targets. Additionally, the use of 3-Oxa-5-iodooctafluoropentylsulfonyl azide in materials science could lead to the development of new materials with unique properties, such as high strength and durability. Overall, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a versatile and promising compound that has the potential to make significant contributions to a wide range of scientific fields.
Méthodes De Synthèse
The synthesis of 3-Oxa-5-iodooctafluoropentylsulfonyl azide involves the reaction of 3-oxa-5-iodooctafluoropentylsulfonyl chloride with sodium azide. This reaction produces 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a white crystalline solid. The reaction is highly exothermic and requires careful handling due to the potential for explosive decomposition. The purity of 3-Oxa-5-iodooctafluoropentylsulfonyl azide can be determined using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used in a wide range of scientific research applications, including chemical synthesis, drug discovery, and materials science. In chemical synthesis, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a reagent for the preparation of a variety of compounds, including sulfonamides, sulfonates, and sulfones. In drug discovery, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a building block for the synthesis of potential drug candidates, including inhibitors of protein kinases and phosphodiesterases. In materials science, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
Propriétés
Numéro CAS |
144951-87-1 |
|---|---|
Nom du produit |
3-Oxa-5-iodooctafluoropentylsulfonyl azide |
Formule moléculaire |
C4F8IN3O3S |
Poids moléculaire |
449.02 g/mol |
Nom IUPAC |
N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide |
InChI |
InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14 |
Clé InChI |
ARAAECMUKTZVEL-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
SMILES canonique |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Synonymes |
3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



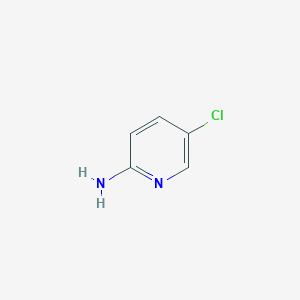

![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
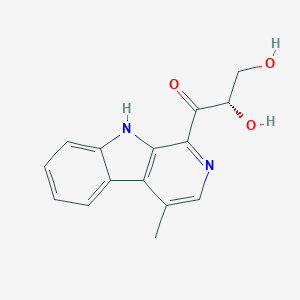
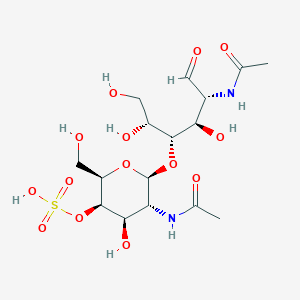
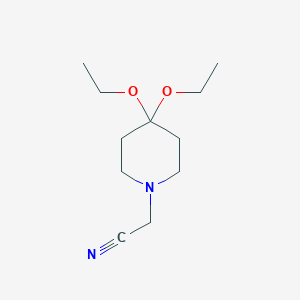
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
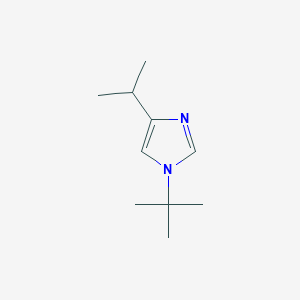
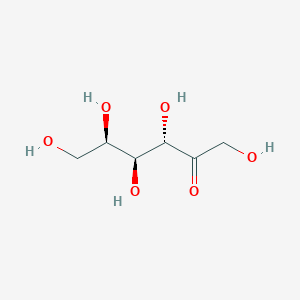
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
